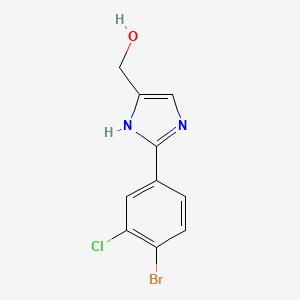
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions under different conditions, including the use of catalysts and green chemistry techniques . These methods aim to optimize synthetic efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol include other substituted imidazoles such as 4-bromo-2-(3-chlorophenyl)-1H-imidazole .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C10H8BrClN2O |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
[2-(4-bromo-3-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
FMXKLIDEABGXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















